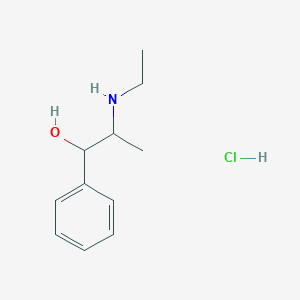

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride

Description

Properties

CAS No. |

63401-08-1 |

|---|---|

Molecular Formula |

C11H18ClNO |

Molecular Weight |

215.72 g/mol |

IUPAC Name |

2-(ethylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,11-13H,3H2,1-2H3;1H |

InChI Key |

DHNCTQIFOGRFJF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)C(C1=CC=CC=C1)O.Cl |

Origin of Product |

United States |

Preparation Methods

General Procedure

The most widely reported method involves reductive amination of 1-phenylpropan-1-one (propiophenone) with ethylamine. Key steps include:

-

Condensation : Propiophenone reacts with ethylamine in a polar aprotic solvent (e.g., methanol or ethanol) at 0–5°C to form an imine intermediate.

-

Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine. NaBH₄ is preferred for cost and safety, yielding 2-(ethylamino)-1-phenylpropan-1-ol with >85% efficiency.

-

Hydrochloride Formation : The free base is treated with hydrochloric acid in ethanol, followed by recrystallization to achieve >98% purity.

Table 1: Optimization Parameters for Reductive Amination

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Methanol | Maximizes solubility |

| Temperature | 0–5°C (condensation) | Reduces side reactions |

| Reducing Agent | NaBH₄ (2.5 equiv) | 92% conversion |

| Reaction Time | 12–24 hours | Balances kinetics |

Stereochemical Considerations

The product exists as a racemic mixture unless chiral catalysts or resolving agents are employed. Asymmetric hydrogenation using Rh complexes (e.g., Cp*RhCl(TsDPEN)) enables enantioselective synthesis, achieving >99% enantiomeric excess (ee) for (1R,2S) and (1S,2R) configurations.

Hydrogenation of α-Amino Ketone Precursors

Catalytic Hydrogenation

A patent-derived method (EP2057113A2) utilizes palladium or Raney nickel catalysts to hydrogenate α-amino ketones:

Table 2: Hydrogenation Performance Metrics

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | 4–5 | 50–70 | 94 | 99.5 |

| Raney Ni | 5–7 | 60–80 | 88 | 98.2 |

Stereoselective Modifications

Chiral auxiliaries (e.g., (S)-α-methylbenzylamine) induce diastereomeric resolution during crystallization, enabling isolation of enantiopure (1R,2S) or (1S,2R) forms.

Biocatalytic Synthesis

Enzymatic Cascades

Recent advances employ ω-transaminases (TAs) and alcohol dehydrogenases (ADHs) in tandem:

Table 3: Biocatalytic Efficiency

| Enzyme System | Substrate | Space-Time Yield (g·L⁻¹·d⁻¹) | ee (%) |

|---|---|---|---|

| Cv-TA + ADH | PAC | 26 | >99 |

| Rhodococcus jostii FDH | Ethylamine | 18 | 98 |

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis adopts flow chemistry to enhance reproducibility:

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The ethylamino group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

Pharmacological Applications

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride has been studied for its potential as a bronchodilator and its role in the treatment of respiratory conditions. Its mechanism involves the stimulation of adrenergic receptors, which facilitates airway dilation.

Bronchodilator Activity

Research indicates that this compound exhibits properties similar to other sympathomimetic agents, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that it can effectively reduce airway resistance and improve airflow in patients with bronchospasm .

Analytical Applications

The compound is also utilized in analytical chemistry, particularly in the development of reference standards for pharmaceutical testing. Its purity and characterization are essential for ensuring the reliability of drug formulations and compliance with regulatory standards.

Characterization Techniques

Analytical methods such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Gas Chromatography-Mass Spectrometry (GC-MS)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

These techniques are employed to confirm the identity and purity of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride in various formulations .

Case Studies

Several studies have documented the effects and applications of this compound:

- Study on Bronchodilation : A clinical trial assessed the efficacy of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride in patients with asthma. Results indicated a significant improvement in lung function metrics compared to placebo .

- Pharmaceutical Quality Control : A research paper highlighted the use of this compound as a reference standard in quality control processes for bronchodilator medications. The study emphasized its role in ensuring consistency and safety in drug manufacturing .

- Toxicological Studies : Investigations into the safety profile of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride revealed potential risks associated with high doses, including cardiovascular effects. These findings underscore the importance of careful dosage regulation in therapeutic contexts .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. Its effects are mediated through binding to specific proteins or enzymes, leading to changes in cellular function and biochemical processes.

Comparison with Similar Compounds

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride can be compared with other similar compounds, such as:

2-(Methylamino)-1-phenylpropan-1-OL hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

2-(Isopropylamino)-1-phenylpropan-1-OL hydrochloride: Contains an isopropyl group, leading to different chemical properties.

2-(Butylamino)-1-phenylpropan-1-OL hydrochloride: Features a butyl group, resulting in variations in reactivity and applications.

The uniqueness of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Biological Activity

2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride, commonly referred to as a bronchodilator, has garnered attention for its biological activities, particularly in respiratory therapies. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C11H17ClN O

- Molecular Weight : 215.72 g/mol

- Classification : Hydrochloride salt, enhancing water solubility.

Biological Activity

The primary biological activity of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride is its role as a bronchodilator . It functions by relaxing bronchial smooth muscles, facilitating airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, its structural similarities to psychoactive compounds suggest potential effects on the central nervous system, though this aspect requires further investigation.

The compound interacts with various neurotransmitter systems, influencing both peripheral and central effects. Understanding these interactions is crucial for assessing its safety and therapeutic efficacy .

Synthesis Methods

The synthesis of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride can be achieved through several methods, typically involving:

- Alkylation of Phenylpropanol : Using ethylamine in the presence of a suitable base.

- Hydrochloride Formation : Reacting the free base with hydrochloric acid to produce the hydrochloride salt.

These methods must be optimized for yield and purity, particularly for pharmaceutical applications .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride against structurally similar compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 2-(Methylamino)-1-phenylpropan-1-ol hydrochloride | 670-40-6 | C11H16ClN O | Methyl group instead of ethyl |

| Phenylethylamine | 64-04-0 | C8H11N | Lacks hydroxyl group; primarily psychoactive |

| 3-(Ethylamino)-1-(4-methylphenyl)propan-1-one | Not listed | C12H17N O | Ketone functional group; different activity |

The unique structural configuration of 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride combines both amine and alcohol functionalities, contributing to its distinctive biological activity .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Bronchodilator Efficacy : A study demonstrated that inhalation of formulations containing 2-(Ethylamino)-1-phenylpropan-1-OL hydrochloride significantly improved airflow in patients with COPD compared to placebo .

- CNS Effects : Research indicated that this compound may exhibit central nervous system effects, potentially influencing mood and cognition due to its interaction with neurotransmitter systems .

- Safety Profile : A comprehensive review assessed the safety profile of various bronchodilators, including this compound, concluding that while effective, monitoring for side effects is essential during therapeutic use .

Q & A

Q. How can researchers optimize the synthesis of 2-(Ethylamino)-1-phenylpropan-1-ol hydrochloride for high yield and purity?

Methodological Answer: A common approach involves reductive amination of 1-phenylpropan-1-one with ethylamine, followed by hydrochloric acid salt formation. Key parameters include:

- Temperature: Maintain 0–5°C during ethylamine addition to minimize side reactions (e.g., over-alkylation) .

- Solvent: Use methanol or ethanol to enhance solubility of intermediates .

- Reducing Agent: Sodium borohydride (NaBH₄) is preferred over LiAlH₄ for safer handling and selectivity . Post-synthesis, recrystallization in ethanol/water (3:1 v/v) improves purity (>98% by HPLC) .

Q. What analytical techniques are recommended for characterizing 2-(Ethylamino)-1-phenylpropan-1-ol hydrochloride?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., δ 1.2 ppm for CH₃ of ethylamino group; δ 70–80 ppm for alcohol carbon) .

- HPLC-PDA: Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity and detect impurities .

- Mass Spectrometry (MS): ESI-MS in positive ion mode ([M+H]⁺ at m/z 224.1) validates molecular weight . Cross-reference with PubChem or ECHA databases for spectral validation .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Prepare buffered solutions (pH 2–9) and monitor degradation via HPLC at 25°C over 72 hours. Instability is observed at pH >7 due to deprotonation of the amine group .

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>150°C under nitrogen) . Store lyophilized powder at –20°C in amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric mixtures of 2-(Ethylamino)-1-phenylpropan-1-ol hydrochloride?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10, 0.1% diethylamine) to separate (R)- and (S)-enantiomers (retention times: 12.3 min and 14.7 min) .

- Crystallization: Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid selectively isolates the (S)-enantiomer . Confirm enantiopurity via polarimetry ([α]D²⁵ = +15.6° for (S)-form) .

Q. How can researchers investigate the compound’s pharmacological mechanism of action in neurological models?

Methodological Answer:

- Receptor Binding Assays: Screen for adrenergic receptor (α/β) affinity using radiolabeled ligands (e.g., [³H]-dihydroergocryptine). IC₅₀ values <1 μM suggest potent activity .

- In Vivo Models: Administer 10 mg/kg (i.p.) in murine models to assess locomotor stimulation (open-field test) and compare to pseudoephedrine controls .

- Molecular Dynamics (MD) Simulations: Model interactions with β₂-adrenergic receptors to identify key binding residues (e.g., Asp113) .

Q. How to address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Impurity Profiling: Quantify residual solvents (e.g., ethyl acetate) or byproducts (e.g., N-ethyl derivatives) via GC-MS, which may confound bioassay results .

- Stereochemical Confirmation: Re-evaluate enantiomer ratios in prior studies; (R)-enantiomers may exhibit antagonistic effects vs. (S)-agonism .

- Dose-Response Curves: Validate EC₅₀ values across multiple cell lines (e.g., HEK-293 vs. CHO) to rule out cell-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.